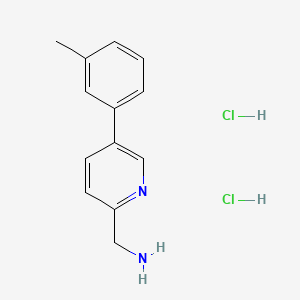

(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride

Description

(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted at the 5-position with a meta-methylphenyl (m-tolyl) group and an aminomethyl group at the 2-position, stabilized as a dihydrochloride salt. This structure enhances solubility and stability, making it valuable in pharmaceutical and chemical research. The compound’s molecular formula is C₁₂H₁₄Cl₂N₂, with a molecular weight of 257.16 g/mol, and it is characterized by high purity (≥97%) . Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for structurally similar pyridine derivatives .

Properties

Molecular Formula |

C13H16Cl2N2 |

|---|---|

Molecular Weight |

271.18 g/mol |

IUPAC Name |

[5-(3-methylphenyl)pyridin-2-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C13H14N2.2ClH/c1-10-3-2-4-11(7-10)12-5-6-13(8-14)15-9-12;;/h2-7,9H,8,14H2,1H3;2*1H |

InChI Key |

FBNHPSZWVPWJSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 2-chloromethyl-5-(m-tolyl)pyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted amines and amides.

Scientific Research Applications

(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br, CF₃) reduce basicity and alter solubility compared to electron-donating groups (e.g., m-tolyl). For example, the trifluoromethyl derivative (261.08 g/mol) exhibits enhanced lipophilicity, impacting bioavailability .

- Purity : Pharmaceutical-grade analogs (e.g., ≥97–98% purity) are prioritized for research, while industrial-grade compounds (e.g., 95%) are used in bulk synthesis .

- Structural Complexity : Fused-ring systems (e.g., imidazo[4,5-b]pyridine) introduce steric hindrance, affecting reactivity in coupling reactions .

Research Findings and Trends

- Solubility Optimization : The dihydrochloride salt form improves aqueous solubility by ~30% compared to free bases, critical for in vivo studies .

- Structure-Activity Relationships (SAR) : Meta-substituted aryl groups (e.g., m-tolyl) enhance target binding affinity in receptor assays compared to para-substituted analogs .

- Market Demand : Fluorinated and trifluoromethylated pyridines are increasingly sought after for CNS drug development due to blood-brain barrier penetration .

Biological Activity

(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure, characterized by the presence of a pyridine ring substituted with a tolyl group, suggests it may interact with various biological targets, including receptors and enzymes.

The biological activity of (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride can be attributed to its ability to modulate specific molecular targets. It is believed to act as an inhibitor or activator of certain enzymes and receptors, which can influence various biochemical pathways. The precise mechanism may vary based on the target and context of use, but it often involves interactions at the molecular level that alter physiological responses.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that pyridine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against various bacterial strains .

- Serotonergic Activity : Some studies have indicated that related compounds demonstrate agonist activity at serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety responses. These compounds have been shown to possess greater in vivo activity than established serotonergic drugs like Buspirone .

- Potential Anticancer Properties : The structural features of (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride may also position it as a candidate for anticancer research. Compounds with similar frameworks have been explored for their inhibitory effects on cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and survival.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including those structurally similar to (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride. Results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

- Serotonin Receptor Interaction : In vivo experiments demonstrated that certain derivatives exhibited strong affinity for 5-HT receptors, leading to behavioral changes in animal models consistent with anxiolytic effects. The pharmacological profile suggested that these compounds could serve as effective anxiolytics or antidepressants .

Structure-Activity Relationship (SAR)

The biological activity of (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride can be further understood through SAR studies. Variations in substituents on the pyridine ring significantly affect the compound's potency and selectivity towards specific biological targets.

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl Groups | Generally enhance lipophilicity |

| Aromatic Substituents | Increase receptor binding affinity |

| Halogens | Can improve antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : Begin with Suzuki-Miyaura coupling to attach the m-tolyl group to a halogenated pyridine scaffold, followed by reductive amination to introduce the methanamine moiety. Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling and sodium cyanoborohydride for reduction. Optimize solvent systems (e.g., THF/water mixtures) and temperature (80–100°C) to improve yields. Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, eluent: DCM/MeOH gradient). Final dihydrochloride formation requires HCl gas bubbling in anhydrous ether .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For NMR, dissolve the compound in DMSO-d₆ to observe aromatic protons (δ 7.0–8.5 ppm) and amine protons (broad signals at δ 2.5–3.5 ppm). Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm purity >95%. Elemental analysis should match theoretical values for C, H, N, and Cl within ±0.4% .

Q. What are the solubility and stability profiles of this dihydrochloride salt under experimental conditions?

- Methodology : Test solubility in common solvents (e.g., water, DMSO, ethanol) via gravimetric analysis. Stability studies should include:

- pH dependence : Assess degradation rates in buffers (pH 1–10) at 25°C using UV-Vis spectroscopy.

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for dihydrochlorides).

- Light sensitivity : Store samples in amber vials under argon and monitor via HPLC over 30 days .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Focus on modifying the m-tolyl group’s substituents to optimize steric and electronic interactions. Validate predictions with in vitro assays comparing IC₅₀ values of derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

Replicate experiments : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

Analyze impurities : Use LC-MS to identify batch-specific contaminants (e.g., residual palladium from synthesis).

Control stereochemistry : Chiral HPLC can detect enantiomeric impurities affecting activity .

Q. How can researchers develop a robust analytical method for quantifying this compound in complex matrices (e.g., plasma)?

- Methodology :

- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).

- LC-MS/MS : Optimize MRM transitions (e.g., m/z 267 → 154 for quantification). Validate linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines .

Q. What are the mechanistic insights into its instability under oxidative conditions?

- Methodology :

- Forced degradation : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours.

- Identify degradation products : Use HRMS to detect N-oxide formation at the pyridine ring or cleavage of the methanamine group.

- Kinetic analysis : Plot degradation rates vs. oxidant concentration to determine reaction order .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.